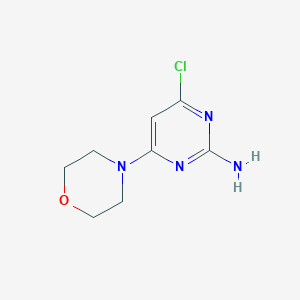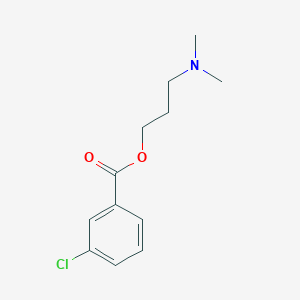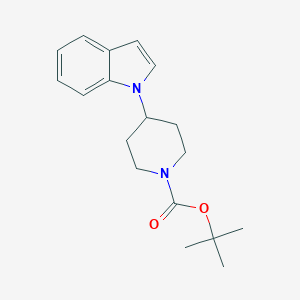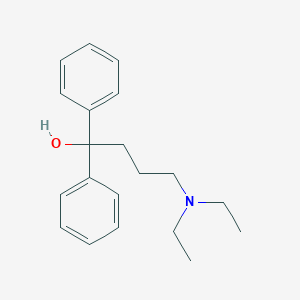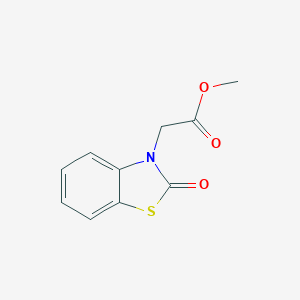
(2-Oxo-benzothiazol-3-yl)-acetic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Oxo-benzothiazol-3-yl)-acetic acid methyl ester, also known as Methyl 2-(benzo[d]thiazol-2-yl)acetate, is a chemical compound with the molecular formula C11H9NO3S. It belongs to the class of benzothiazole derivatives and is widely used in scientific research for various applications.
Applications De Recherche Scientifique
(2-Oxo-benzothiazol-3-yl)-acetic acid methyl ester has been extensively used in scientific research for various applications. It has been reported to possess antitumor, antiviral, and anti-inflammatory activities. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in Alzheimer's disease. Moreover, it has been used as a fluorescent probe for the detection of thiols and as a ligand for the synthesis of metal complexes.
Mécanisme D'action
The mechanism of action of (2-Oxo-benzothiazol-3-yl)-acetic acid methyl ester is not fully understood. However, it has been suggested that its biological activities are related to its ability to interact with specific targets in cells. For example, its antitumor activity may be due to its ability to induce apoptosis (programmed cell death) in cancer cells. Its antiviral activity may be due to its ability to inhibit viral replication. Its anti-inflammatory activity may be due to its ability to modulate the immune response.
Effets Biochimiques Et Physiologiques
(2-Oxo-benzothiazol-3-yl)-acetic acid methyl ester has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of certain viruses, such as hepatitis B virus and human immunodeficiency virus. Moreover, it has been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Additionally, it has been shown to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2-Oxo-benzothiazol-3-yl)-acetic acid methyl ester in lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various biological processes. Moreover, it is relatively easy to synthesize and purify, and its purity can be improved by recrystallization. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal. Moreover, its mechanism of action is not fully understood, which may limit its applications in certain areas of research.
Orientations Futures
There are several future directions for the research on (2-Oxo-benzothiazol-3-yl)-acetic acid methyl ester. One of the areas of interest is its potential as a therapeutic agent for various diseases, such as cancer, viral infections, and Alzheimer's disease. Moreover, its fluorescent properties make it a promising tool for imaging and sensing applications. Additionally, its metal-binding properties make it a potential candidate for the synthesis of metal-organic frameworks and other materials. Furthermore, its ability to modulate the immune response may have implications for the treatment of autoimmune diseases.
Méthodes De Synthèse
The synthesis of (2-Oxo-benzothiazol-3-yl)-acetic acid methyl ester involves the reaction between 2-aminobenzenethiol and methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by acidification and purification. The yield of the product is typically around 70-80%, and the purity can be improved by recrystallization.
Propriétés
Numéro CAS |
61516-70-9 |
|---|---|
Nom du produit |
(2-Oxo-benzothiazol-3-yl)-acetic acid methyl ester |
Formule moléculaire |
C10H9NO3S |
Poids moléculaire |
223.25 g/mol |
Nom IUPAC |
methyl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate |
InChI |
InChI=1S/C10H9NO3S/c1-14-9(12)6-11-7-4-2-3-5-8(7)15-10(11)13/h2-5H,6H2,1H3 |
Clé InChI |
IQZZVOQKLNCGTK-UHFFFAOYSA-N |
SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=O |
SMILES canonique |
COC(=O)CN1C2=CC=CC=C2SC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



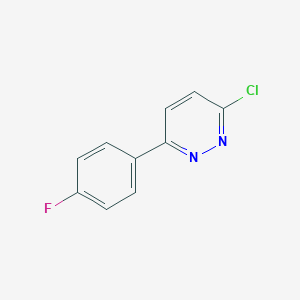
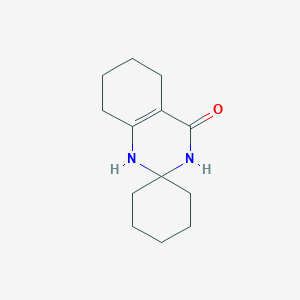
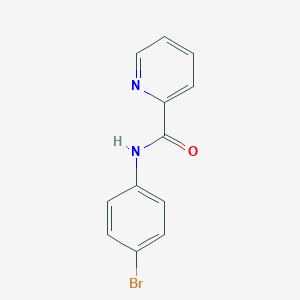
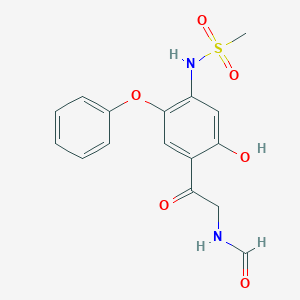
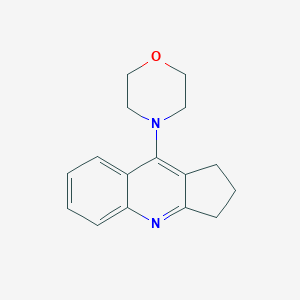
![2-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-benzimidazole](/img/structure/B182022.png)
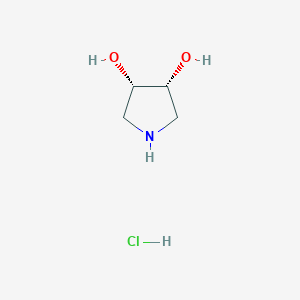
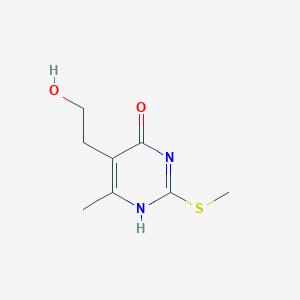
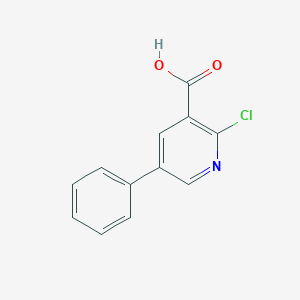
![2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane](/img/structure/B182031.png)
